4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide
Description
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(2)15(18)13-5-3-4-12(10-13)11-6-8-14(17)9-7-11/h3-10,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLWGJYDRRKDNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683570 | |
| Record name | 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-44-9 | |
| Record name | 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide typically involves the reaction of 4-hydroxybenzophenone with dimethylamine in the presence of a suitable catalyst . The reaction conditions often include a temperature range of 50-100°C and a reaction time of 2-4 hours . The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity . The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenols, amines, and quinones .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide exhibit anticancer properties. For instance, a study highlighted the synthesis of derivatives that showed significant cytotoxic effects against human lung cancer cell lines (A549) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay. The synthesized compounds indicated promising results in inhibiting cancer cell proliferation due to their structural similarity to known anticancer agents .
2. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated its ability to suppress inflammation markers, making it a candidate for developing anti-inflammatory medications. Molecular docking studies further supported its potential by showing favorable interactions with target proteins involved in inflammatory pathways .
3. Enzyme Inhibition
Inhibitory effects on enzymes such as α-amylase have been observed, suggesting potential applications in managing diabetes. The inhibition percentage was quantitatively assessed using spectrophotometric methods, demonstrating the compound's efficacy in reducing enzyme activity .
Material Science Applications
1. Dye and Pigment Production
The biphenyl structure of this compound allows it to be utilized as a dye intermediate in the synthesis of various pigments for textiles and plastics. Its stability and color properties make it suitable for these applications .
2. Corrosion Inhibition
Research has shown that similar compounds can serve as effective corrosion inhibitors in metal protection applications. The mechanism involves adsorption onto metal surfaces, forming a protective layer that mitigates corrosion processes .
Environmental Applications
1. Bioremediation Potential
Studies have suggested that derivatives of biphenyl compounds can be employed in bioremediation efforts to degrade environmental pollutants. Their chemical structure allows them to interact with various contaminants, facilitating microbial degradation processes .
Case Studies
Mechanism of Action
The mechanism of action of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide involves its interaction with specific molecular targets and pathways . It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
The following analysis compares 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide with structurally and functionally related biphenyl carboxamides, focusing on substituent effects, synthetic routes, and biological activities.
Structural Analogues with Modified Substituents
Key Observations :
- Polarity and Solubility: The 4'-hydroxy group in the target compound increases hydrophilicity compared to non-hydroxylated analogs like N,N-Dimethyl-[1,1'-biphenyl]-3-carboxamide. Sulfonamide derivatives (e.g., compounds 24, 25) exhibit even higher polarity due to the sulfonyl group .
- Biological Activity : Sulfonamide analogs (e.g., 24) are potent carbonic anhydrase inhibitors, whereas dimethylcarboxamide derivatives (e.g., the target compound) may lack this activity due to the absence of a sulfonamide zinc-binding motif .
- Synthetic Flexibility : The target compound’s dimethylamide group is synthetically accessible via carbodiimide-mediated coupling, similar to methods used for sulfonamide derivatives .
Analogues with Extended Pharmacophores
Key Observations :
- Glycosylation : Compound 46 demonstrates how appending sugar moieties to the biphenyl core can enhance target specificity (e.g., bacterial lectin binding) compared to the simpler hydroxy-dimethylamide structure .
- Electron-Withdrawing Groups : The trifluoromethoxy group in the Hedgehog pathway modulator improves metabolic stability and membrane permeability, a feature absent in the target compound .
Physicochemical and Spectroscopic Comparisons
- NMR Data : The target compound’s 4'-hydroxy group would produce a downfield-shifted proton (~5-6 ppm) in $^1$H NMR, distinct from methoxy (3-4 ppm) or chloro (7-8 ppm) substituents in analogs like 24 and 25 .
- HRMS: The molecular ion [M+H]$^+$ for this compound (C${15}$H${15}$NO$_2$) would be 242.1176, differing significantly from sulfonamide derivatives (e.g., compound 24: 498.0336) .
Biological Activity
4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compound 1, particularly against HIV-1. It has been shown to exhibit significant activity in cytoprotection assays against clinically relevant HIV-1 variants. The compound's ability to inhibit viral replication is attributed to its interaction with the reverse transcriptase enzyme, which is crucial for viral replication. The binding affinity of compound 1 to the active site of reverse transcriptase has been quantified through molecular docking studies, revealing a favorable interaction profile with a binding energy of approximately -6.7 kcal/mol .
Anticancer Properties
Compound 1 has also demonstrated promising anticancer activity across various cancer cell lines. In vitro studies indicated that it exhibits potent antiproliferative effects against human colon adenocarcinoma (HT-29), breast cancer (MCF-7), and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM, indicating a strong potential for further development as an anticancer agent .
Table 1: Anticancer Activity of Compound 1
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 15 |
| MCF-7 | 12 |
| A549 | 18 |
Anti-inflammatory Effects
The compound has shown anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2). Inhibition assays revealed that compound 1 selectively inhibited COX-2 activity with a selectivity ratio comparable to standard anti-inflammatory drugs such as meloxicam. This suggests its potential use in treating inflammatory diseases .
The mechanisms underlying the biological activities of compound 1 involve several pathways:
- Inhibition of Viral Replication : By binding to the reverse transcriptase enzyme, compound 1 disrupts the viral life cycle, reducing viral load in infected cells.
- Antiproliferative Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Pathway : Compound 1 inhibits the production of prostaglandins by blocking COX enzymes, thereby reducing inflammation.
Study on Antiviral Efficacy
A study conducted on HIV-1 variants demonstrated that compound 1 effectively reduced viral replication in vitro. The research involved treating infected cell lines with varying concentrations of the compound and measuring viral load through quantitative PCR. Results indicated a dose-dependent decrease in viral RNA levels, supporting its potential as an antiviral agent .
Anticancer Study
Another investigation evaluated the anticancer efficacy of compound 1 on various tumor cell lines. The study utilized MTT assays to assess cell viability post-treatment with the compound. The findings revealed significant reductions in cell viability at concentrations as low as 10 µM across multiple cancer types, indicating robust anticancer activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide, and how are intermediates characterized?
- Methodology : The compound can be synthesized via condensation reactions using biphenyl precursors functionalized with hydroxyl and carboxamide groups. For example, intermediate steps may involve coupling 3-carboxybiphenyl derivatives with dimethylamine under catalytic conditions (e.g., EDCI/HOBt). Post-synthesis, intermediates should be purified via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterized using H NMR (to confirm dimethylamide protons at δ 2.8–3.2 ppm) and LC–MS (to verify molecular ion peaks and purity >95%) .
- Validation : Compare spectral data with structurally analogous compounds, such as 4-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid derivatives, to confirm regioselectivity .
Q. How can the solubility of this compound be optimized for in vitro assays?
- Methodology : Use computational tools (e.g., COSMO-RS) to predict solubility in solvents like DMSO or aqueous buffers. Experimentally, perform phase-solubility studies by dissolving the compound in DMSO (10 mM stock) and diluting into PBS (pH 7.4) while monitoring precipitation via dynamic light scattering (DLS). Adjust pH or employ co-solvents (e.g., PEG-400) if aggregation occurs .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodology :
- X-ray crystallography : Resolve the crystal structure to confirm the biphenyl backbone and substituent positions. For example, similar biphenyl carboxamides exhibit dihedral angles of 15–25° between aromatic rings .
- H/C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to differentiate N,N-dimethyl groups (sharp singlets) and hydroxyl protons (broad signals at δ 5–6 ppm) .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying regions for functionalization (e.g., adding electron-withdrawing groups to the biphenyl ring).
- Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs). Prioritize derivatives with ΔG < −8 kcal/mol .
- Validate predictions via synthesis and bioassays, creating a feedback loop to refine computational models .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodology :
- Meta-analysis : Compile data from multiple studies, normalizing activity metrics (e.g., IC) against control compounds. Use statistical tools (ANOVA, Tukey’s test) to identify outliers.
- Experimental replication : Test the compound under standardized conditions (e.g., fixed cell lines, serum-free media) to isolate variables like assay interference or batch-to-batch variability .
- Mechanistic studies : Probe off-target effects via kinome-wide profiling or metabolomics to explain discrepancies .
Q. What strategies mitigate degradation during long-term storage?
- Methodology :
- Stability testing : Store the compound under varied conditions (4°C, −20°C, argon atmosphere) and monitor degradation via HPLC at 0, 3, 6, and 12 months.
- Lyophilization : Prepare a lyophilized form with cryoprotectants (e.g., trehalose) to enhance shelf life.
- Degradant identification : Use LC–MS/MS to characterize degradation products (e.g., hydrolyzed carboxamide to carboxylic acid) and adjust storage conditions accordingly .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodology :
- Scaffold modification : Synthesize derivatives with variations in the hydroxyl position (e.g., 2'- or 3'-hydroxy), alkyl chain length (ethyl vs. dimethyl), and aromatic substitution (halogens, methoxy).
- Data integration : Use multivariate analysis (PCA or PLS) to correlate structural descriptors (logP, polar surface area) with bioactivity. Prioritize modifications that improve potency >2-fold .
Data and Contradiction Management
Q. How should researchers address conflicting spectral data in published studies?
- Methodology :
- Cross-validation : Replicate published synthetic protocols and compare NMR/LC–MS results. Discrepancies may arise from solvent effects (e.g., DMSO-d vs. CDCl) or impurities.
- Collaborative verification : Share samples with independent labs for blind analysis, ensuring consistency in instrumentation (e.g., 400 MHz vs. 600 MHz NMR) .
Q. What computational tools are recommended for reaction optimization?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
